![molecular formula C10H8BClO2 B2825867 (3-Chloronaphthalen-2-yl)boronic acid CAS No. 1873273-39-2](/img/structure/B2825867.png)
(3-Chloronaphthalen-2-yl)boronic acid
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Overview
Description
“(3-Chloronaphthalen-2-yl)boronic acid” is a type of boronic acid . Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
Synthesis Analysis
Boronic acids can be synthesized using various methods. One common method involves the addition of organometallic reagents to boranes . Another method involves the reaction of triarylboranes with a ligand . In the case of “(3-Chloronaphthalen-2-yl)boronic acid”, specific synthesis methods are not mentioned in the retrieved papers.Molecular Structure Analysis
The molecular formula of “(3-Chloronaphthalen-2-yl)boronic acid” is C10H8BClO2. Boronic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids . From a structural point of view, it has been shown that borinic acids can exist as a monomer, dimer (anhydride R 2 BOBR 2 ), or cyclic trimer ([R 2 BOH] 3 ), in solution or the solid state, depending on the substitution pattern of the R group .Physical And Chemical Properties Analysis
The boiling point of “(3-Chloronaphthalen-2-yl)boronic acid” is predicted to be 414.8±47.0 °C . The molecular weight is 206.43.Scientific Research Applications
Suzuki–Miyaura Coupling
“(3-Chloronaphthalen-2-yl)boronic acid” is used in Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Sensing Applications
Boronic acids, including “(3-Chloronaphthalen-2-yl)boronic acid”, are utilized in various sensing applications . These applications can be homogeneous assays or heterogeneous detection . The key interaction of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions leads to their utility in these applications .
Biochemical Tools
Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition and cell delivery systems . They play a crucial role in carbohydrate chemistry and glycobiology, especially in the areas of analysis, separation, protection, and activation .
Therapeutics
Boronic acids are used in the development of therapeutics . They are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Electrophoresis of Glycated Molecules
Boronic acids are used for electrophoresis of glycated molecules . They are employed as building materials for microparticles for analytical methods .
Late-stage Molecular Modification
Mechanism of Action
Target of Action
The primary target of (3-Chloronaphthalen-2-yl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reactions . This reaction is a type of carbon–carbon bond-forming reaction.
Mode of Action
(3-Chloronaphthalen-2-yl)boronic acid interacts with its target by donating its organoboron group to the transition metal catalyst in the Suzuki–Miyaura cross-coupling reactions . This results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by (3-Chloronaphthalen-2-yl)boronic acid, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects include the synthesis of complex organic compounds, which can be used in various chemical and pharmaceutical applications .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which can impact its bioavailability in chemical reactions .
Result of Action
The molecular effect of (3-Chloronaphthalen-2-yl)boronic acid’s action is the formation of a new carbon–carbon bond . On a cellular level, this can lead to the creation of new organic compounds, contributing to the complexity and diversity of chemical structures in a system .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of (3-Chloronaphthalen-2-yl)boronic acid . For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability .
Safety and Hazards
properties
IUPAC Name |
(3-chloronaphthalen-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BClO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWZIXJDUGBBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=C1Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloronaphthalen-2-yl)boronic acid | |
CAS RN |
1873273-39-2 |
Source
|
Record name | (3-chloronaphthalen-2-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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